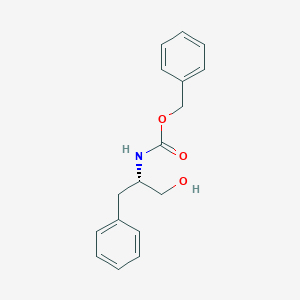

Z-L-Phenylalaninol

Vue d'ensemble

Description

Z-L-Phenylalaninol, also known as (S)-2-(Z-amino)-3-phenyl-1-propanol, is a chiral amino alcohol derived from phenylalanine. It is commonly used as a building block in organic synthesis, particularly in the preparation of various bioactive compounds. This compound is characterized by its high enantiomeric purity and its ability to participate in a wide range of chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Z-L-Phenylalaninol can be synthesized through the catalytic hydrogenation of L-phenylalaninate over a Cu/ZnO/Al2O3 catalyst. The catalyst is prepared by a co-precipitation method and characterized by various techniques such as X-ray diffraction, low-temperature nitrogen adsorption, and hydrogen temperature-programmed reduction . The hydrogenation reaction is typically carried out at 110°C and 4 MPa of hydrogen pressure for 5 hours, resulting in a high yield and enantiomeric excess of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar catalytic hydrogenation processes, often optimized for large-scale production. The use of fractional co-precipitation methods and controlled aging and calcination conditions can enhance the catalytic performance and selectivity of the Cu/ZnO/Al2O3 catalyst .

Analyse Des Réactions Chimiques

Types of Reactions

Z-L-Phenylalaninol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or ketone.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: The major products are the corresponding aldehyde or ketone.

Reduction: The major product is the corresponding amine.

Substitution: The major products are various substituted derivatives, depending on the reagents used.

Applications De Recherche Scientifique

Chemical Applications

Z-L-Phenylalaninol serves as a chiral building block in the synthesis of various bioactive compounds. Its role is particularly prominent in the development of pharmaceuticals, where it is utilized to create compounds that target specific enzymes or receptors.

Key Reactions Involving this compound

- Paal-Knorr Reaction : This reaction is essential for synthesizing pyrrole derivatives from simpler chiral amino acids and alcohols under biocompatible conditions. The use of this compound in this reaction facilitates the formation of pyrrole-tethered chiral motifs, which are crucial in drug discovery and chemical biology.

Biological Applications

In biological research, this compound plays a role in studying enzyme mechanisms and protein-ligand interactions. It has been implicated in various biological processes:

- Enzyme Mechanisms : The compound aids in elucidating the mechanisms of action for specific enzymes, contributing to our understanding of biochemical pathways.

- Protein-Ligand Interactions : Its chiral nature allows for detailed studies on how proteins interact with ligands, which is vital for drug design and development.

Medical Applications

The medical applications of this compound are primarily focused on its potential in developing new pharmaceuticals:

- Pharmaceutical Development : Research indicates that this compound can be used to create inhibitors for HIV protease, showcasing its importance in antiviral drug development.

- Targeting Inflammatory Responses : Studies have shown that phenylalanine (a related compound) can influence inflammatory responses in conditions like acute respiratory distress syndrome (ARDS). This suggests a potential therapeutic role for this compound in managing inflammation-related diseases .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of fine chemicals. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex molecules used in various applications ranging from agriculture to materials science.

Case Studies and Research Findings

Several studies highlight the applications and implications of this compound:

Conclusion and Future Directions

This compound exhibits a broad range of applications across chemistry, biology, medicine, and industry. Its unique properties make it an invaluable compound for research and development purposes. Future research may focus on optimizing its use in drug development and exploring new synthetic pathways that leverage its chiral characteristics.

Mécanisme D'action

The mechanism of action of Z-L-Phenylalaninol involves its interaction with various molecular targets and pathways. It can act as a chiral ligand, forming complexes with metal ions and facilitating asymmetric catalysis. Additionally, it can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Phenylalanine: A precursor to Z-L-Phenylalaninol, used in protein synthesis and as a dietary supplement.

L-Phenylalanine Methyl Ester: Another derivative of phenylalanine, used in organic synthesis.

N-Carbobenzoxy-L-Phenylalaninol: A protected form of this compound, used in peptide synthesis.

Uniqueness

This compound is unique due to its high enantiomeric purity and its ability to participate in a wide range of chemical reactions. Its versatility as a chiral building block makes it valuable in the synthesis of bioactive compounds and pharmaceuticals .

Activité Biologique

Z-L-Phenylalaninol, an amino alcohol derivative of phenylalanine, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is primarily used in pharmaceutical applications due to its structural similarity to the naturally occurring amino acid phenylalanine. Its unique properties allow it to interact with various biological systems, influencing metabolic pathways and cellular functions.

-

Insulin Signaling Modulation :

Recent studies indicate that this compound can enhance insulin signaling pathways. In experiments involving transgenic mice, treatment with phenylalaninol resulted in decreased levels of phenylalanylation on insulin receptor beta (IRβ), thereby restoring insulin sensitivity and glucose uptake in cells. This suggests a potential role in managing Type 2 diabetes (T2D) symptoms by mitigating insulin resistance . -

Antioxidant Properties :

The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research has shown that derivatives of phenylalanine, including this compound, can scavenge free radicals and reduce oxidative damage in cellular models . -

Cytotoxicity Against Cancer Cells :

This compound has demonstrated cytotoxic effects on various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Case Study 1: Insulin Sensitivity Restoration

In a study conducted on db/db mice, administration of this compound led to a significant reduction in blood glucose levels and improvements in insulin sensitivity markers. The treatment group exhibited a marked decrease in the phosphorylation levels of IRβ associated with phenylalanylation, which correlated with enhanced glucose uptake .

Case Study 2: Antioxidant Efficacy

A comparative study evaluated the antioxidant capacity of various L-phenylalanine derivatives, including this compound. Results indicated that this compound effectively reduced lipid peroxidation and protected cellular integrity against oxidative stress, outperforming other derivatives .

Research Findings

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMJJCPZPAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357437 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6372-14-1 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.